molecular formula C6H8BrClN2 B15229244 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride

Cat. No.: B15229244
M. Wt: 223.50 g/mol
InChI Key: ZTPXVCJIFCKQOG-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyrrolo[1,2-b]pyrazole, a bicyclic structure that combines a pyrrole and a pyrazole ring

Properties

Molecular Formula

C6H8BrClN2

Molecular Weight

223.50 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole;hydrochloride

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2;1H

InChI Key

ZTPXVCJIFCKQOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar structure but with the bromine atom at a different position.

    Pyrrolo[1,2-b]pyrazine Derivatives: These compounds share the bicyclic structure but differ in the substituents and functional groups attached.

Uniqueness

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.

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